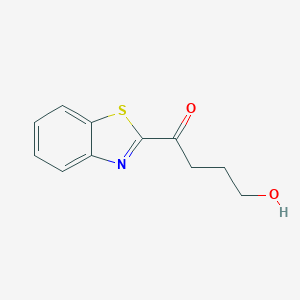
1-(1,3-Benzothiazol-2-yl)-4-hydroxybutan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1,3-Benzothiazol-2-yl)-4-hydroxybutan-1-one is a compound that belongs to the benzothiazole family, which is known for its diverse biological activities and applications in various fields Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring
准备方法
The synthesis of 1-(1,3-Benzothiazol-2-yl)-4-hydroxybutan-1-one can be achieved through various synthetic routes. One common method involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone under acidic conditions . Another approach includes the use of microwave irradiation to facilitate the reaction, which can significantly reduce reaction times and improve yields . Industrial production methods often employ one-pot multicomponent reactions, which streamline the synthesis process and minimize the need for purification steps .
化学反应分析
1-(1,3-Benzothiazol-2-yl)-4-hydroxybutan-1-one undergoes several types of chemical reactions, including:
Common reagents and conditions used in these reactions include ethanol as a solvent, piperidine as a catalyst, and moderate temperatures around 50°C . Major products formed from these reactions depend on the specific reagents and conditions used but typically include various substituted benzothiazole derivatives .
科学研究应用
1-(1,3-Benzothiazol-2-yl)-4-hydroxybutan-1-one has a wide range of scientific research applications:
作用机制
The mechanism of action of 1-(1,3-Benzothiazol-2-yl)-4-hydroxybutan-1-one involves its interaction with specific molecular targets and pathways. In antimicrobial applications, it inhibits the growth of bacteria by interfering with their cell wall synthesis or protein function . In anticancer research, the compound induces apoptosis in cancer cells by activating specific signaling pathways and inhibiting key enzymes involved in cell proliferation .
相似化合物的比较
1-(1,3-Benzothiazol-2-yl)-4-hydroxybutan-1-one can be compared with other benzothiazole derivatives, such as:
2-Aminobenzothiazole: Known for its antifungal and antiprotozoal activities.
6-Chlorobenzothiazole: Used in the synthesis of various pharmaceuticals and agrochemicals.
N-(1,3-Benzothiazol-2-yl)-arylamides: Exhibits antibacterial properties and is used in medicinal chemistry.
The uniqueness of this compound lies in its specific structural features, which confer distinct biological activities and synthetic versatility .
生物活性
1-(1,3-Benzothiazol-2-yl)-4-hydroxybutan-1-one is a compound that has garnered attention for its potential biological activities, particularly in the realm of cancer therapeutics. This article explores the compound's biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The biological activity of this compound is primarily linked to its ability to induce apoptosis in cancer cells. This is achieved through the activation of procaspase-3 to caspase-3, a critical pathway in programmed cell death. Studies have shown that compounds with a benzothiazole moiety exhibit significant anticancer properties by selectively targeting cancer cells while sparing normal cells.
Apoptosis Induction
In vitro studies indicate that this compound can activate procaspase-3, leading to increased levels of active caspase-3, which is essential for the apoptotic process. For instance, a series of benzothiazole derivatives were tested for their ability to induce apoptosis in various cancer cell lines, demonstrating that the presence of the benzothiazole ring enhances anticancer activity and selectivity against specific tumor types (e.g., U937 and MCF-7 cell lines) .
Structure-Activity Relationships (SAR)
The structure-activity relationships of this compound reveal that modifications to the benzothiazole moiety significantly influence its biological activity. Key findings include:
- Electron-Withdrawing Effects : The benzothiazole substituent exhibits significant inductive effects that stabilize reactive intermediates during hydrolysis and photolysis processes .
- Lipophilicity : The lipophilicity of derivatives affects their cellular uptake and subsequent biological activity. Compounds with lower clog P values tend to show better selectivity and potency against cancer cells .
Anticancer Activity
A notable study evaluated several derivatives of benzothiazole for their anticancer properties. The results indicated that compounds with specific substitutions on the benzothiazole ring displayed potent anticancer activity with IC50 values ranging from 5.2 μM to 6.6 μM against U937 cells. The most promising candidates were found to activate caspase-3 effectively, corroborating their potential as therapeutic agents .
Hydrolysis Studies
Research on the hydrolysis of related compounds demonstrated that the benzothiazole moiety significantly influences the stability and reactivity of these compounds in aqueous environments. The hydrolysis products exhibited selective cytotoxicity towards various cancer cell lines, highlighting the importance of structural features in determining biological outcomes .
Table 1: Caspase-3 Activation Activity
| Compound | Caspase-3 Activation (%) |
|---|---|
| PAC-1 | 100 ± 4 |
| 8b | 68 ± 4 |
| 8c | 104 ± 12 |
| 8g | 119 ± 6 |
| 8j | 99 ± 10 |
| 8k | 114 ± 10 |
| DMSO | 7 ± 1 |
This table summarizes the caspase-3 activation activity of selected compounds compared to PAC-1, a known positive control .
属性
IUPAC Name |
1-(1,3-benzothiazol-2-yl)-4-hydroxybutan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2S/c13-7-3-5-9(14)11-12-8-4-1-2-6-10(8)15-11/h1-2,4,6,13H,3,5,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBHZHHKYAASTCE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=O)CCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













